molecular formula C8H12O2 B1584732 Methallyl methacrylate CAS No. 816-74-0

Methallyl methacrylate

Cat. No.: B1584732
CAS No.: 816-74-0
M. Wt: 140.18 g/mol
InChI Key: TVBLIEXOPWWREN-UHFFFAOYSA-N
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Description

Methallyl methacrylate is an organic compound that belongs to the class of methacrylate esters. It is characterized by the presence of both methallyl and methacrylate functional groups. This compound is known for its versatility and reactivity, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methallyl methacrylate can be synthesized through several methods. One common approach involves the esterification of methacrylic acid with methallyl alcohol. This reaction typically requires the presence of an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methallyl methacrylate undergoes several types of chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), a material with unique properties.

    Addition Reactions: The double bonds in this compound can participate in addition reactions with various reagents.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield methacrylic acid and methallyl alcohol.

Common Reagents and Conditions

    Radical Initiators: Used in polymerization reactions to initiate the formation of polymers.

    Acid or Base Catalysts: Employed in hydrolysis reactions to facilitate the breakdown of the ester bond.

Major Products Formed

    Poly(this compound): A polymer with applications in coatings and adhesives.

    Methacrylic Acid and Methallyl Alcohol: Products of hydrolysis reactions.

Scientific Research Applications

Methallyl methacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for applications in medical devices and implants.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of methallyl methacrylate primarily involves its ability to undergo polymerization and addition reactions. The presence of double bonds in its structure allows it to react with various initiators and reagents, leading to the formation of polymers and other products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Methallyl methacrylate can be compared with other methacrylate esters, such as methyl methacrylate and ethyl methacrylate. While all these compounds share similar reactivity due to the methacrylate group, this compound is unique in its ability to form polymers with distinct properties. This uniqueness is attributed to the presence of the methallyl group, which imparts different physical and chemical characteristics to the resulting polymers.

List of Similar Compounds

  • Methyl Methacrylate
  • Ethyl Methacrylate
  • Butyl Methacrylate

Properties

IUPAC Name

2-methylprop-2-enyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(2)5-10-8(9)7(3)4/h1,3,5H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBLIEXOPWWREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282088
Record name METHALLYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816-74-0
Record name 816-74-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHALLYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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